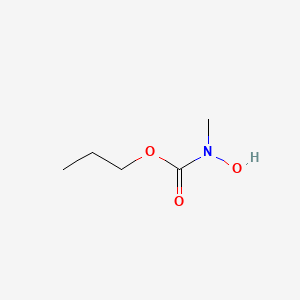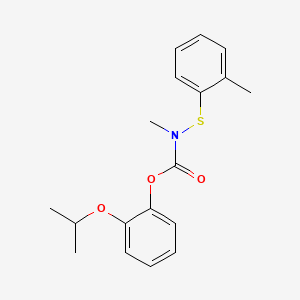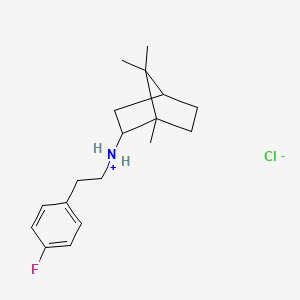
(+-)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride is a chemical compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom in the para position of the phenethylamine moiety, which is attached to a bornanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride typically involves the reaction of p-fluorophenethylamine with a bornanamine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production of (±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the para position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom in the para position enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The compound may modulate signaling pathways and influence cellular functions, making it a valuable tool in biomedical research.
Comparison with Similar Compounds
Similar Compounds
p-Fluorophenethylamine: A simpler analog with similar structural features but lacking the bornanamine moiety.
p-Fluorophenylpropanolamine: Another fluorinated amine with different pharmacological properties.
3-Fluoro-4-hydroxyphenethylamine: A compound with additional hydroxyl groups, leading to different biological activities.
Uniqueness
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride is unique due to its specific structural combination of a fluorinated phenethylamine and a bornanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various research applications.
Properties
CAS No. |
24629-70-7 |
|---|---|
Molecular Formula |
C18H27ClFN |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H26FN.ClH/c1-17(2)14-8-10-18(17,3)16(12-14)20-11-9-13-4-6-15(19)7-5-13;/h4-7,14,16,20H,8-12H2,1-3H3;1H |
InChI Key |
UUTRVGABURNZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CCC3=CC=C(C=C3)F)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


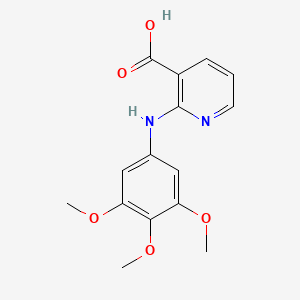
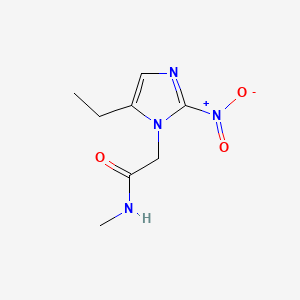
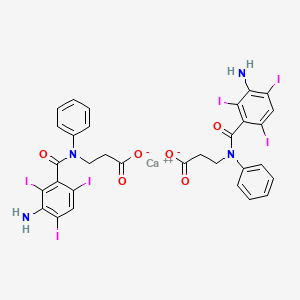

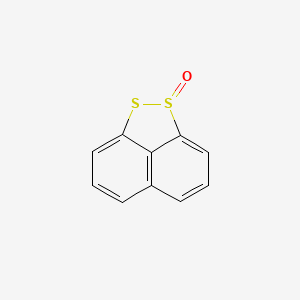

![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
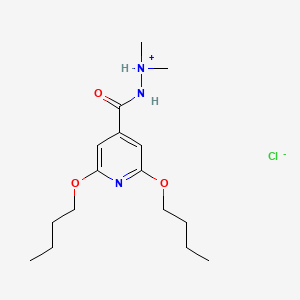
![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
